molecular formula C21H16O3 B2528448 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 637751-07-6

4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No.: B2528448
CAS No.: 637751-07-6
M. Wt: 316.356
InChI Key: ALCKOZWRORAWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that features a benzofuran moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can yield the desired benzofuran derivative . Another approach involves the Mannich reaction of 3-acetyl-2H-chromen-2-one with aromatic aldehydes and amines in the presence of ceric ammonium nitrate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve solvent-free microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of a high-speed ball mill mixer at room temperature, avoiding harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran or chromenone rings, often using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzofuran and chromenone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one stands out due to its unique fusion of benzofuran and chromenone structures, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-21-12-17(19-11-15-7-3-4-8-18(15)23-19)16-9-13-5-1-2-6-14(13)10-20(16)24-21/h3-4,7-12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCKOZWRORAWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.